5-{[(4-bromothiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-bromothiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with formic acid or equivalent reagents to form the benzimidazole ring . The bromothiophene moiety is introduced through a nucleophilic substitution reaction, where 4-bromothiophene-2-carbaldehyde reacts with the benzimidazole derivative under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-bromothiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromothiophene moiety, converting it to a thiophene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-{[(4-bromothiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[(4-bromothiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, inhibiting their activity and leading to various biological effects . The bromothiophene moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-: Similar core structure but lacks the bromothiophene moiety.
4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-: Contains a bromophenyl group but differs in the overall structure.
Uniqueness
5-{[(4-bromothiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of both the benzimidazole core and the bromothiophene moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10BrN3OS |
---|---|
Molecular Weight |
324.20 g/mol |
IUPAC Name |
5-[(4-bromothiophen-2-yl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C12H10BrN3OS/c13-7-3-9(18-6-7)5-14-8-1-2-10-11(4-8)16-12(17)15-10/h1-4,6,14H,5H2,(H2,15,16,17) |
InChI Key |
UGKTXKNTFHLGTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NCC3=CC(=CS3)Br)NC(=O)N2 |
Origin of Product |
United States |
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